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2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the pyrazole ring. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid-phase catalysts can also be employed to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Major Products
Oxidation: 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitro-5-phenyl-1H-pyrazol-1-yl)ethanol
- 2-(4-Nitro-5-(furan-2-yl)-1H-pyrazol-1-yl)ethanol
- 2-(4-Nitro-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
2-(4-Nitro-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative notable for its unique structural features, including a nitro group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by a five-membered pyrazole ring with two nitrogen atoms, a nitro group at the 4-position, and a thiophene substituent at the 5-position. These features contribute to its chemical reactivity and biological profile.
Property | Description |
---|---|
Molecular Formula | C₉H₈N₄O₂S |
Molecular Weight | 224.25 g/mol |
CAS Number | 1708037-81-3 |
Purity | ≥95% |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain pyrazole compounds displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table: Antimicrobial Activity of Related Pyrazole Compounds
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
Compound X | <0.5 | Escherichia coli |
Compound Y | <1.0 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. The compound's structure suggests it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in mediating inflammatory responses . For instance, compounds similar to this compound have shown efficacy in reducing LPS-induced inflammation in vitro.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The nitro group may play a role in modulating enzyme activity related to inflammatory pathways.
- Membrane Disruption : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .
- Molecular Docking Studies : Computational studies indicate that these compounds can bind effectively to target proteins involved in inflammation and infection, suggesting a mechanism through which they exert their biological effects .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyrazole derivatives, including variants with thiophene substitutions. The results indicated that these compounds could significantly inhibit biofilm formation and bacterial growth .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole compounds, revealing that certain derivatives could effectively reduce inflammation markers in cellular models .
Properties
Molecular Formula |
C9H9N3O3S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-(4-nitro-5-thiophen-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H9N3O3S/c13-4-3-11-9(8-2-1-5-16-8)7(6-10-11)12(14)15/h1-2,5-6,13H,3-4H2 |
InChI Key |
PSJRVTIDZBXPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.